molecular formula C20H23FN2O3S B1449503 N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide CAS No. 1951439-99-8

N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide

Cat. No.: B1449503
CAS No.: 1951439-99-8
M. Wt: 390.5 g/mol
InChI Key: JESLSQXVSJEUFE-UHFFFAOYSA-N
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Description

N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide is a chemical compound with the molecular formula C20H23FN2O3S It is known for its unique structure, which includes a piperidine ring substituted with a fluorobenzene sulfonyl group and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorobenzene sulfonyl group. The final step involves the coupling of the piperidine derivative with the phenylpropanamide moiety under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-Chlorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide
  • N-{1-[(4-Methylbenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide
  • N-{1-[(4-Nitrobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide

Uniqueness

N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide is unique due to the presence of the fluorobenzene sulfonyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c21-17-9-11-19(12-10-17)27(25,26)23-14-4-7-18(15-23)22-20(24)13-8-16-5-2-1-3-6-16/h1-3,5-6,9-12,18H,4,7-8,13-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESLSQXVSJEUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161019
Record name Benzenepropanamide, N-[1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-99-8
Record name Benzenepropanamide, N-[1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanamide, N-[1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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